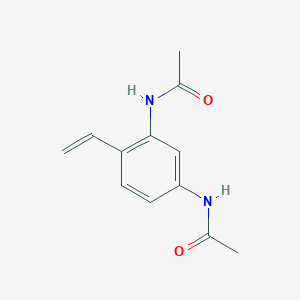
N-(3-acetamido-4-ethenylphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetamide, N,N’-(4-ethenyl-1,3-phenylene)bis- is an organic compound with the molecular formula C12H14N2O2 and a molecular weight of 218.25 g/mol. This compound is characterized by the presence of two acetamide groups attached to a 4-ethenyl-1,3-phenylene core. It is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
The synthesis of Acetamide, N,N’-(4-ethenyl-1,3-phenylene)bis- can be achieved through several methods. One common approach involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions . This method is versatile and economical, allowing for the production of cyanoacetamide derivatives. The reaction can be carried out without solvents at room temperature or with stirring at elevated temperatures . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Acetamide, N,N’-(4-ethenyl-1,3-phenylene)bis- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include hydrazonoyl chloride, triethylamine, and methyl cyanoacetate . The major products formed from these reactions are often heterocyclic compounds, which are of significant interest in medicinal chemistry and other fields .
Applications De Recherche Scientifique
Acetamide, N,N’-(4-ethenyl-1,3-phenylene)bis- has a wide range of scientific research applications. It is used in the synthesis of biologically active compounds, particularly in the formation of novel heterocyclic moieties . These compounds have diverse biological activities and are of interest to biochemists and medicinal chemists. Additionally, this compound is utilized in the development of new chemotherapeutic agents and other pharmaceutical applications .
Mécanisme D'action
The mechanism of action of Acetamide, N,N’-(4-ethenyl-1,3-phenylene)bis- involves its interaction with molecular targets and pathways in biological systems. The compound’s active hydrogen atoms participate in various condensation and substitution reactions, enabling the formation of complex heterocyclic structures . These interactions are crucial for its biological activity and therapeutic potential.
Comparaison Avec Des Composés Similaires
Acetamide, N,N’-(4-ethenyl-1,3-phenylene)bis- can be compared with other similar compounds, such as N-cyanoacetamides and other acetamide derivatives . These compounds share similar chemical properties and reactivity but differ in their specific structures and applications. The unique structure of Acetamide, N,N’-(4-ethenyl-1,3-phenylene)bis- makes it particularly valuable for the synthesis of novel heterocyclic compounds and its potential use in pharmaceutical research .
Propriétés
Numéro CAS |
35867-54-0 |
|---|---|
Formule moléculaire |
C12H14N2O2 |
Poids moléculaire |
218.25 g/mol |
Nom IUPAC |
N-(3-acetamido-4-ethenylphenyl)acetamide |
InChI |
InChI=1S/C12H14N2O2/c1-4-10-5-6-11(13-8(2)15)7-12(10)14-9(3)16/h4-7H,1H2,2-3H3,(H,13,15)(H,14,16) |
Clé InChI |
GXQVSUPPWVZUQM-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=CC(=C(C=C1)C=C)NC(=O)C |
SMILES canonique |
CC(=O)NC1=CC(=C(C=C1)C=C)NC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















